Hydroxymuscopyridine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89368-40-1 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-2-ol |
InChI |
InChI=1S/C16H25NO/c1-13-9-6-4-2-3-5-7-10-14-11-8-12-15(17-14)16(13)18/h8,11-13,16,18H,2-7,9-10H2,1H3 |
InChI Key |
XEKNCTZVXNUNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCC2=NC(=CC=C2)C1O |
Origin of Product |
United States |
Isolation and Identification Methodologies in Natural Products Research
Extraction and Fractionation Techniques for Musk Constituents
The initial step in isolating specific compounds from raw natural materials is extraction, which aims to separate the desired bioactive components from the solid matrix using a suitable solvent (menstruum). mdpi.com For musk constituents, this process typically begins with solvent extraction. Common conventional methods include maceration, percolation, and Soxhlet extraction, which utilize organic solvents to dissolve the target compounds. mdpi.comnih.gov More modern and efficient techniques such as ultrasound-assisted extraction and microwave-assisted extraction may also be employed to enhance yield and reduce extraction time. mdpi.com
Following extraction, the crude extract, which contains a multitude of compounds, must be fractionated to separate components based on their chemical properties, such as polarity. A common strategy for separating alkaloids involves acid-base extraction. The crude extract is treated with an acidic solution (e.g., 2.5% HCl), which protonates the basic alkaloid nitrogen, making the alkaloids soluble in the aqueous layer while neutral compounds like muscone and steroids remain in the organic layer. nih.gov The aqueous acidic solution is then made alkaline (e.g., with NH₄OH to pH 9-10), which deprotonates the alkaloids, allowing them to be extracted back into an organic solvent like chloroform. nih.gov
This "basic fraction" of the musk extract, now enriched with alkaloids, is then subjected to further chromatographic separation. In the specific case of isolating hydroxymuscopyridines, this fraction was first purified by flash column chromatography over silica gel, using a mobile phase of chloroform with increasing amounts of methanol. thieme-connect.com This process separates the compounds based on their polarity, with less polar compounds like muscopyridine (B1213017) eluting first, followed by the more polar hydroxylated derivatives. thieme-connect.com
Chromatographic Separation Methods for Hydroxymuscopyridine B
Chromatography is an indispensable tool for the purification of individual compounds from a complex fractionated extract. The choice of chromatographic technique depends on the properties of the target molecule and the required scale of separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical and preparative techniques that offer high resolution and sensitivity for separating complex mixtures. nih.gov These methods utilize a stationary phase packed into a column and a liquid mobile phase pumped under high pressure. For alkaloid separation, reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govmdpi.comnih.gov UPLC, which uses smaller stationary phase particles (<2 µm), provides even greater resolution and faster analysis times compared to traditional HPLC. mdpi.commtak.hu
While modern alkaloid isolation heavily relies on HPLC and UPLC, the initial isolation of this compound from the polar alkaloid fractions obtained via column chromatography was accomplished through repeated preparative thin-layer chromatography (TLC). thieme-connect.com This technique, a form of liquid chromatography, utilized alumina plates as the stationary phase and a solvent system of ether:benzene:ethanol (3:7:0.1) as the mobile phase. thieme-connect.com This allowed for the separation of the isomeric compounds Hydroxymuscopyridine A and this compound, with the latter being the more polar of the two. thieme-connect.com
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. mdpi.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying individual components of a mixture. nih.govsjf.edu This method is well-suited for the analysis of pyridine (B92270) alkaloids found in musk. nih.gov
A typical GC-MS analysis would involve injecting a solution of the alkaloid fraction into a heated inlet, where the compounds are vaporized. mdpi.com The vaporized analytes are then carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase (e.g., 5% phenyl-methylpolysiloxane). mdpi.comrjptonline.org The separation is achieved based on the compounds' boiling points and interactions with the stationary phase. A programmed temperature gradient is often used, starting at a lower temperature and ramping up to elute compounds with higher boiling points. nih.govmdpi.com As the separated compounds exit the column, they enter the mass spectrometer for ionization and detection, allowing for their identification. researchgate.net
Spectroscopic and Spectrometric Characterization Methodologies
Once a pure compound has been isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic and spectrometric methods.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov Due to the very small quantities in which this compound was isolated, mass spectrometry was the principal tool used for its initial structure elucidation. thieme-connect.com
High-resolution mass spectrometry (HRMS) provided the exact mass of the molecular ion, allowing for the determination of its molecular formula. Electrospray ionization (ESI) is a common "soft" ionization technique used for this purpose, as it minimizes fragmentation and keeps the molecule intact. nih.govlibretexts.org The mass spectrum of this compound showed a molecular ion peak corresponding to a molecular formula of C₁₆H₂₅NO. thieme-connect.com The instrument also provides information about the molecule's structure through fragmentation patterns. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms within the molecule.
Table 1: Mass Spectrometry Data for this compound thieme-connect.com
| Data Type | Value | Interpretation |
|---|---|---|
| Molecular Formula | C₁₆H₂₅NO | Determined by HRMS |
| Calculated Mass | 247.1936 | Theoretical exact mass |
| Found Mass | 247.1946 | Experimental exact mass |
| Major Fragment Ions (m/z) | 247 (M⁺, base peak), 230, 217, 202, 188, 174, 160, 146, 132, 120, 119, 107, 93 | Provides structural information |
This table is interactive. Sort by column by clicking the header.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Key NMR experiments include:
¹H NMR: This experiment identifies the number of different types of protons in a molecule, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting). researchgate.net
¹³C NMR: This provides information on the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary). uobasrah.edu.iqnih.gov
2D NMR: Two-dimensional NMR experiments are crucial for assembling complex structures. wikipedia.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule. libretexts.org
In the case of this compound, detailed NMR data was not reported in the initial isolation studies. The reliance on mass spectrometry was due to the trace amounts of the compound that were isolated, which may have been insufficient for obtaining high-quality NMR spectra, particularly for ¹³C and 2D experiments. thieme-connect.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques in the characterization of chemical compounds, providing valuable information about functional groups and electronic transitions within a molecule.
In the case of this compound, IR spectroscopy has been instrumental in identifying the presence of a hydroxyl (-OH) group, a key structural feature. The IR spectrum of this compound exhibits a characteristic absorption band at 3400 cm⁻¹, which is indicative of the O-H stretching vibration thieme-connect.com. This finding was crucial in differentiating it from the related compound muscopyridine thieme-connect.com.
The spectroscopic data for this compound is summarized in the interactive table below.
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | Reference |
| Infrared (IR) Spectroscopy | 3400 cm⁻¹ | O-H stretching vibration | thieme-connect.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | 266 nm | π → π* transition of the pyridine ring | thieme-connect.com |
Advanced Analytical Methodologies for Trace Analysis and Compound Identification
The identification and quantification of trace amounts of natural products in complex matrices require highly sensitive and specific analytical techniques. While specific applications of advanced methodologies for the trace analysis of this compound are not extensively documented, techniques commonly employed for the analysis of other pyridine alkaloids, such as those found in food and environmental samples, can be considered applicable.
One of the most powerful techniques for such analyses is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This method offers excellent separation efficiency, sensitivity, and selectivity, making it ideal for detecting and quantifying trace levels of alkaloids in complex mixtures. For instance, UHPLC-MS/MS has been successfully used for the analysis of pyrrolizidine alkaloids in various food matrices, achieving low limits of detection (LOD) and quantification (LOQ) nih.gov. The high resolution and accuracy of mass spectrometry allow for the confident identification of target compounds based on their mass-to-charge ratio and fragmentation patterns mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for volatile and thermally stable compounds. While direct analysis of some alkaloids by GC-MS can be challenging due to their polarity, derivatization can be employed to improve their chromatographic behavior mdpi.com.
The structural elucidation of this compound was primarily achieved through mass spectrometry, which provided its molecular formula as C₁₆H₂₅NO thieme-connect.com. The fragmentation pattern observed in the mass spectrum, including the loss of a hydroxyl group (M-OH), further confirmed the presence of this functional group and provided clues to its location within the molecule thieme-connect.com.
Chemical Synthesis and Synthetic Pathway Investigations
Strategies for Total Synthesis of Hydroxymuscopyridine B
While a specific total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic strategies developed for its parent compound, muscopyridine (B1213017), provide a robust framework for approaching its synthesis. These strategies primarily revolve around the construction of the macrocyclic ring and the pyridine (B92270) core.
Retrosynthetic Analysis and Design
A plausible retrosynthetic analysis of this compound would commence by disconnecting the macrocyclic ring from the pyridine moiety. youtube.comegrassbcollege.ac.indeanfrancispress.comslideshare.netlibretexts.org A primary disconnection can be made at the carbon-carbon bonds adjacent to the pyridine ring. This leads to a di-substituted pyridine precursor and a long-chain hydrocarbon with functional groups at both ends, suitable for cyclization.
Further disconnection of the hydroxylated macrocycle would involve functional group interconversion to simplify the structure to a more readily available starting material, such as a long-chain dicarboxylic acid or dialdehyde. The pyridine ring itself can be retrosynthetically derived from simpler acyclic precursors through established pyridine synthesis methodologies, such as the Hantzsch pyridine synthesis or similar condensation reactions. The key challenge in the retrosynthesis of this compound, compared to muscopyridine, is the strategic introduction and stereochemical control of the hydroxyl group on the macrocyclic ring.
Key Synthetic Intermediates and Reaction Sequences
Based on the synthesis of muscopyridine and its analogs, several key synthetic intermediates and reaction sequences can be proposed for the synthesis of this compound. researchgate.netnih.gov
A crucial intermediate is a functionalized macrocyclic ketone. The formation of this macrocycle can be achieved through various intramolecular cyclization reactions. One effective method is the high-dilution technique to favor intramolecular over intermolecular reactions.
Another key intermediate is a suitably substituted pyridine, such as a dihalopyridine. nih.gov This can be coupled with a di-Grignard reagent derived from a long-chain dihalide in the presence of a nickel catalyst. nih.gov The introduction of the hydroxyl group could be envisioned to occur either before or after the macrocyclization step. Pre-functionalization of the long-chain precursor would require carrying the hydroxyl group (in a protected form) through the synthesis. Alternatively, a late-stage oxidation of the macrocycle could install the hydroxyl group.
Table 1: Potential Key Intermediates in this compound Synthesis
| Intermediate Class | Specific Example | Role in Synthesis |
| Macrocyclic Ketone | Hydroxy-cyclopentadecanone derivative | Precursor to the final macrocycle |
| Dihalopyridine | 2,6-Dichloropyridine | Pyridine core for coupling |
| Di-Grignard Reagent | BrMg-(CH2)n-MgBr | Forms the macrocyclic chain |
| Protected Hydroxy Dihalide | Br-(CH2)m-CH(OPrt)-(CH2)n-Br | Chain precursor with protected hydroxyl |
Stereoselective Synthesis Approaches
For instance, a stereoselective reduction of a ketone precursor using chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction could yield the desired stereoisomer of the alcohol. Alternatively, enzymatic reductions can offer high enantioselectivity. If a late-stage C-H oxidation is employed to introduce the hydroxyl group, directing groups or specific catalysts would be necessary to achieve regioselectivity and stereoselectivity.
Analog and Derivative Synthesis for Muscopyridine Scaffolds
The synthesis of analogs and derivatives of the muscopyridine scaffold is crucial for structure-activity relationship (SAR) studies and for exploring the chemical space around this natural product.
Structural Modifications for Research Purposes
Structural modifications of the muscopyridine scaffold can involve altering the size of the macrocyclic ring, changing the substitution pattern on the pyridine ring, and introducing various functional groups onto the macrocycle. For example, the synthesis of normuscopyridine, an analog with a smaller macrocycle, has been reported. nih.gov These modifications allow researchers to probe how changes in the molecule's three-dimensional shape and electronic properties affect its biological activity or sensory properties. The synthesis of hydroxylated derivatives like this compound falls into this category of structural modification for research purposes.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers powerful tools for the synthesis of complex molecules like this compound. nih.govmdpi.combiorxiv.orgnih.govresearchgate.net Enzymes can be employed for highly selective reactions that are often difficult to achieve with traditional chemical methods.
Methodological Advancements in Macrocyclic Pyridine Alkaloid Synthesis
The synthesis of macrocyclic pyridine alkaloids, such as this compound, presents a formidable challenge to synthetic organic chemists. The construction of a large, multi-membered ring fused to a pyridine core requires robust and efficient macrocyclization strategies. While the total synthesis of this compound itself has not been extensively reported in publicly available literature, the synthetic pathways developed for its close analogue, muscopyridine, offer significant insights into the methodological advancements applicable to this class of compounds. The primary structural difference between these two molecules is the presence of a hydroxyl group on the aliphatic macrocycle of this compound, which introduces an additional layer of complexity regarding regioselectivity and stereoselectivity.
Key advancements in the synthesis of the muscopyridine framework have centered on powerful transition metal-catalyzed cross-coupling reactions and metathesis. These methods have largely superseded classical macrocyclization techniques, which often suffer from low yields due to the entropic penalty of forming large rings.
One of the notable modern approaches involves the use of Kumada cross-coupling. beilstein-journals.org This method facilitates the formation of the macrocyclic ring in a single, convergent step. Researchers have successfully synthesized muscopyridine by reacting a di-Grignard reagent, derived from a long-chain dihalide, with a 2,6-dihalopyridine in the presence of a nickel-phosphine catalyst. beilstein-journals.orgnih.gov The slow addition of the Grignard reagent to the reaction mixture is crucial to favor the intramolecular cyclization over intermolecular polymerization, which is a common side reaction in macrocyclization.
| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloropyridine | Long-chain di-Grignard reagent | Ni(dppp)Cl₂ | Intramolecular Cross-Coupling | Muscopyridine | beilstein-journals.orgnih.gov |
Another powerful strategy that has been applied to the synthesis of muscopyridine, and by extension is relevant for this compound, is Ring-Closing Metathesis (RCM). beilstein-journals.org RCM has become a cornerstone of macrocyclic synthesis due to its functional group tolerance and the reliability of ruthenium-based catalysts (e.g., Grubbs' catalysts). In a synthesis of (R)-(+)-muscopyridine, a diene precursor, assembled from smaller, chiral fragments, is subjected to RCM to form the large ring. researchgate.net This approach allows for the establishment of stereocenters early in the synthetic sequence, which are then carried through to the final macrocyclic product.
For the synthesis of this compound, an RCM strategy would require the synthesis of a diene precursor that already contains a protected hydroxyl group at the desired position. The choice of protecting group would be critical to ensure compatibility with the metathesis catalyst and the reaction conditions. Subsequent deprotection after macrocyclization would yield the final natural product.
| Precursor Type | Catalyst | Key Reaction Type | Intermediate Product | Reference |
|---|---|---|---|---|
| Acyclic diene with pyridine moiety | Grubbs' Catalyst | Intramolecular Olefin Metathesis | Macrocyclic alkene | beilstein-journals.orgresearchgate.net |
The successful synthesis of this compound would likely build upon these established methods for constructing the core macrocyclic pyridine structure. The key synthetic challenge would be the regio- and stereoselective introduction of the hydroxyl group. This could be achieved either by starting with a pre-functionalized building block or by a late-stage oxidation of the macrocycle. A late-stage C-H oxidation, for example, would be an elegant but challenging approach due to the potential for multiple reactive sites on the flexible aliphatic chain. Therefore, a strategy involving the use of a chiral pool starting material or an early-stage asymmetric hydroxylation to set the stereochemistry of the hydroxyl group would be a more controlled and likely approach. These advanced strategies underscore the continuous development in the field, aimed at achieving not only the construction of complex macrocyclic architectures but also the precise installation of functional groups as seen in this compound.
Biosynthesis Pathways and Precursor Studies
Proposed Biogenetic Routes for Hydroxymuscopyridine B
The biogenesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, culminating in a macrocyclic structure that is subsequently modified. The proposed route involves three key stages: formation of a long-chain polyketide or fatty acid precursor, macrocyclization with incorporation of a nitrogen atom to form the pyridine (B92270) ring, and finally, specific hydroxylation.
Precursor Chain Assembly: The pathway likely begins with acetyl-CoA, the fundamental building block for fatty acid and polyketide synthesis. nih.gov A series of condensation reactions, catalyzed by either a fatty acid synthase (FAS) or a polyketide synthase (PKS) complex, would elongate the chain to the required length for the macrocycle.
Macrocyclization and Pyridine Formation: This is the most speculative step of the pathway. The linear precursor, likely activated as a thioester, undergoes an intramolecular cyclization. Concurrently, or in a subsequent step, a nitrogen atom is incorporated to form the heterocyclic pyridine ring. The source of this nitrogen is presumed to be an amino acid, such as glutamine or aspartate, via an aminotransferase-catalyzed reaction, followed by condensation and oxidation/dehydrogenation to yield the aromatic pyridine ring.
Hydroxylation: The final step is the regioselective hydroxylation of the muscopyridine (B1213017) macrocycle to yield this compound. This oxidation is characteristic of cytochrome P450 monooxygenases, which are known to perform such modifications in secondary metabolite pathways. nih.gov
Enzymatic Mechanisms in Pyridine Alkaloid Biosynthesis
While the specific enzymes for this compound biosynthesis have not been identified, the proposed pathway implicates several key enzyme families based on their known functions in other metabolic contexts. The biosynthesis of muscone and other lipids in the musk gland points to a highly active lipid metabolism, which would provide the enzymatic machinery for the initial steps. nih.govnih.gov
| Proposed Biosynthetic Step | Enzyme Family | Function | Precursor/Substrate | Product |
| Chain Elongation | Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Catalyzes the iterative condensation of C2 units to build the long aliphatic chain. | Acetyl-CoA, Malonyl-CoA | C16 linear acyl chain (activated) |
| Nitrogen Incorporation | Aminotransferase | Transfers an amino group from a donor (e.g., glutamine) to the linear precursor. | Linear acyl precursor, Amino Acid | Amino-functionalized linear precursor |
| Cyclization/Aromatization | Cyclase / Dehydrogenase | Catalyzes the intramolecular cyclization and subsequent oxidation reactions to form the aromatic pyridine ring. | Amino-functionalized linear precursor | Muscopyridine |
| Hydroxylation | Cytochrome P450 Monooxygenase (CYP450) | Introduces a hydroxyl group at a specific position on the macrocyclic ring. | Muscopyridine | This compound |
This table represents a proposed enzymatic pathway. The specific enzymes have not been experimentally verified.
Precursor Incorporation and Metabolic Labeling Studies for Biosynthetic Elucidation
To date, there are no published precursor incorporation or metabolic labeling studies specifically investigating the biosynthesis of this compound. Such experiments are crucial for unequivocally identifying the building blocks of a natural product.
Hypothetically, such studies would involve administering isotopically labeled compounds to musk deer or to in vitro cultures of musk gland cells and tracing their incorporation into the final molecule. This methodology would confirm the origin of the carbon skeleton and the nitrogen heteroatom.
| Hypothetical Labeled Precursor | Isotope | Purpose of Study | Expected Outcome if Hypothesis is Correct |
| Acetate | ¹³C, ¹⁴C | To confirm a fatty acid or polyketide origin for the carbon backbone. | The entire aliphatic portion of the this compound molecule would show isotopic labeling. |
| Aspartic Acid | ¹³C, ¹⁵N | To test for its role as the source of the pyridine ring atoms, as seen in other pyridine alkaloids. | Labeling would be observed specifically within the pyridine ring of the molecule. |
| Glutamine | ¹⁵N | To identify the source of the nitrogen atom in the pyridine ring. | The nitrogen heteroatom of the pyridine ring would be labeled with ¹⁵N. |
| Long-chain fatty acids (e.g., Palmitic acid) | ¹³C, ²H | To determine if a pre-formed fatty acid is incorporated directly before cyclization. | The entire aliphatic chain would be labeled, suggesting direct incorporation rather than de novo synthesis. |
This table outlines potential experiments that have not yet been reported in the scientific literature.
Genetic and Molecular Biology Approaches to Biosynthesis Pathway Characterization
Genetic and molecular biology techniques are powerful tools for identifying the genes and enzymes responsible for natural product biosynthesis. mdpi.com For this compound, this approach would involve analyzing the transcriptome of the musk deer's scent gland, particularly during the active secretion season. researchgate.net
A comparative transcriptomic analysis between active and inactive musk glands could reveal differentially expressed genes. Candidate genes encoding enzymes like Fatty Acid Synthases, Polyketide Synthases, aminotransferases, and cytochrome P450s would be of particular interest. nih.gov Once identified, these candidate genes could be cloned and expressed in a heterologous host system (such as E. coli or yeast) to functionally characterize the encoded enzymes and verify their role in the biosynthetic pathway. This strategy has been successfully applied to elucidate the biosynthesis of numerous other complex alkaloids. mdpi.com
Comparative Biosynthesis with Related Muscopyridines and Macrocyclic Alkaloids
The proposed biosynthesis of this compound shares features with, and also diverges from, the pathways of other related macrocyclic and alkaloid compounds.
Comparison with Muscone: Muscone is the principal odoriferous component of musk and co-occurs with muscopyridines. nih.govperfumerflavorist.com Its biosynthesis is also thought to begin from fatty acid precursors, leading to a long-chain intermediate that is then cyclized to form the 15-membered macrocyclic ketone. nih.govnih.govresearchgate.net The key difference in the biosynthesis of this compound is the incorporation of a nitrogen atom to form a pyridine ring instead of the formation of a ketone group. The initial chain-elongation and subsequent macrocyclization steps are likely catalyzed by homologous enzymes. The final hydroxylation step to produce this compound is a modification not seen in muscone.
Comparison with Muscopyridine: this compound is a direct derivative of Muscopyridine. perfumerflavorist.comresearchgate.net Their biosynthetic pathways are presumed to be identical up to the formation of the muscopyridine scaffold. This compound synthesis simply involves one additional enzymatic step: a regioselective hydroxylation, likely catalyzed by a cytochrome P450 enzyme.
Comparison with other Pyridine Alkaloids: The biosynthesis of simpler pyridine alkaloids, such as nicotine (B1678760), is fundamentally different. Nicotine biosynthesis involves the coupling of two distinct precursors derived from the nicotinic acid (pyridine ring) and putrescine (pyrrolidine ring) pathways. nih.gov In contrast, the entire macrocyclic structure of this compound, including the pyridine ring, is proposed to be formed from a single, cyclized long-chain precursor.
Comparison with other Macrocyclic Alkaloids: Many macrocyclic alkaloids are produced as ribosomally synthesized and post-translationally modified peptides (RiPPs) or via large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines. acs.org While this compound biosynthesis likely involves PKS or FAS machinery for its backbone, its formation is distinct from the peptide-based macrocycles.
Biological Activity and Molecular Pharmacology Research
Investigation of Unrevealed Biological Activities of Hydroxymuscopyridine B
Direct experimental evidence detailing the biological functions of isolated this compound is limited. Much of the current understanding is derived from network pharmacology studies of complex traditional Chinese medicine formulas that contain natural musk, where this compound is identified as a potentially active component. wiley.comamegroups.cnnih.govnih.gov The content of pyridine (B92270) alkaloids like this compound in musk is slight, and their biological activity remains largely unrevealed. researchgate.net This highlights a significant gap and an opportunity for focused research into its specific effects.
Currently, there is a lack of published studies focusing on the in vitro biological screening of pure this compound. However, based on the predicted targets from network pharmacology studies of musk-containing preparations for conditions like ischemic stroke and cancer, several types of cellular assays would be appropriate for future investigations. wiley.comnih.govsemanticscholar.org
For instance, studies on Xihuang Pill, which contains musk, have utilized cell viability assays to test the effects of the whole formula on cancer cells. nih.gov Similar assays could be employed to specifically determine the cytotoxic or cytostatic effects of this compound. Potential in vitro assays for screening include:
Cell Viability and Proliferation Assays (e.g., MTT, XTT): To assess the compound's effect on cancer cell growth.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death, a key mechanism in cancer therapy.
Anti-inflammatory Assays (e.g., ELISA for cytokines like TNF-α, IL-1B, IL-2, IL-4, IL-10): To validate predicted anti-inflammatory effects by measuring the production of inflammatory mediators in immune cells. nih.govnih.gov
Neuronal Cell Protection Assays: To test for neuroprotective effects against oxidative stress or excitotoxicity in cultured neuronal cells, relevant to its predicted role in ischemic stroke. nih.gov
As with in vitro studies, specific non-clinical in vivo research on isolated this compound is not yet available in published literature. The compound is mentioned as a component in studies that use animal models to test entire herbal formulas. For example, the formula Shenqisherong pill, containing musk, was investigated for its effects in treating cervical spondylotic myelopathy, and the study noted the intent to observe effects in in vivo and in vitro models. amegroups.cn Another study on Xihuang pill involved drug administration to rats, but the subsequent analysis focused on other compounds. nih.gov
Future preliminary activity assessments of this compound could utilize various established non-clinical models based on its predicted therapeutic areas:
Ischemic Stroke Models: Rodent models of middle cerebral artery occlusion (MCAO) could be used to assess the potential neuroprotective effects predicted by network pharmacology. semanticscholar.orgnih.gov
Cancer Xenograft Models: Implanting human cancer cells into immunodeficient mice to evaluate the compound's ability to inhibit tumor growth.
Inflammation Models: Models of induced inflammation, such as carrageenan-induced paw edema, to verify predicted anti-inflammatory activity.
Network Pharmacology and Systems Biology Approaches for Mechanism Elucidation
In recent years, network pharmacology has emerged as a key computational strategy to decipher the complex mechanisms of traditional Chinese medicines, which are characterized by multiple components and multiple targets. wiley.comsemanticscholar.org This systems biology-based approach integrates data from pharmacology, bioinformatics, and computer technology to systematically investigate the interactions between drug components and biological networks. wiley.comnih.gov this compound has been identified as an active chemical constituent of musk in several network pharmacology studies aiming to understand the molecular mechanisms of musk-containing formulas in treating diseases like ischemic stroke, breast cancer, and cervical spondylotic myelopathy. wiley.comamegroups.cnnih.govnih.govnih.gov
The initial step in network pharmacology involves identifying the potential molecular targets of active compounds. wiley.com For this compound, this is achieved by using computational tools that predict interactions based on the similarity of its chemical structure to other compounds with known targets. wiley.comsemanticscholar.org For example, in a study investigating musk for ischemic stroke, this compound was one of 29 active compounds for which a total of 1,081 potential targets were predicted. wiley.comsemanticscholar.orgnih.gov These computational predictions provide a foundation for understanding the compound's polypharmacological profile, suggesting it may act on multiple targets simultaneously to achieve a therapeutic effect.
Once potential targets are identified, Protein-Protein Interaction (PPI) network analysis is employed to understand the complex interplay between these target proteins. wiley.comamegroups.cn PPI networks are constructed using databases that contain known and predicted protein interactions. wiley.com These networks are powerful tools for visualizing the relationships among the predicted targets of a compound and identifying key proteins (hubs) and functional modules within the biological system. elifesciences.orgnih.gov In studies involving musk, the predicted targets of its components, including this compound, were mapped into PPI networks to elucidate their role in diseases like ischemic stroke. wiley.comsemanticscholar.org This analysis helps to reveal how the compound might modulate entire pathways and cellular processes rather than just a single target. wiley.comamegroups.cn For instance, analysis of these networks for musk's targets suggested involvement in crucial signaling pathways such as the TNF signaling pathway, estrogen signaling pathway, and neurotrophin signaling pathway. wiley.comsemanticscholar.orgnih.gov
The prediction of molecular targets for compounds like this compound relies on a variety of specialized algorithms and publicly accessible databases. wiley.comnih.gov These resources are central to the network pharmacology workflow, providing the raw data for identifying compound-target interactions and disease-related genes. The principle often involves similarity-based methods, where targets are predicted for a new compound based on its structural resemblance to known ligands in the databases. wiley.comsemanticscholar.org
Several studies investigating formulas containing this compound have utilized a range of these tools. The table below summarizes some of the key databases and their functions in this research context.
| Database/Tool | Function in this compound Research | References |
| BATMAN-TCM | An online analysis tool used to predict potential targets of components from Traditional Chinese Medicine, including this compound from musk. | wiley.comnih.govsemanticscholar.orgnih.gov |
| PubChem | A public repository used to collect the chemical structures of small molecules like this compound for input into target prediction algorithms. | nih.govnih.gov |
| SwissTargetPrediction | A web server used to predict the protein targets of small molecules based on a combination of 2D and 3D chemical similarity. | nih.gov |
| STRING | A database of known and predicted protein-protein interactions used to construct PPI networks from a list of predicted targets. | wiley.com |
| GeneCards & OMIM | Databases used to collect genes and genetic phenotypes associated with specific diseases (e.g., TNBC stem cells) to find overlapping targets with the compound. | nih.gov |
| PharmMapper | A server that identifies potential targets by mapping the pharmacophore features of a query molecule against a large database of receptor-based pharmacophore models. | lilab-ecust.cn |
| BindingDB & DrugBank | Databases containing information on experimentally determined binding affinities and drug-target relationships, which are used to build and validate prediction models. | lilab-ecust.cn |
Elucidation of Associated Signaling Pathways
The biological activities of this compound and other components of musk have been investigated through advanced analytical techniques to understand their molecular mechanisms. These studies often involve network pharmacology, which connects the chemical components of a medicinal substance to their biological targets and associated pathways.
KEGG Pathway Enrichment Analysis
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis is a computational method used to identify and visualize the networks of molecular interactions, reactions, and relations. genome.jpmetwarebio.com This analysis helps to understand the higher-order functional implications of a set of genes or compounds. genome.jp In the context of the active components of musk, including pyridine alkaloids like this compound, KEGG pathway enrichment analysis has been employed to elucidate their therapeutic mechanisms, particularly in the treatment of conditions like ischemic stroke. wiley.com
A network pharmacology study on the active compounds of musk identified several key signaling pathways. wiley.com The analysis revealed that the targets of these compounds are significantly involved in various biological pathways, highlighting the multi-target nature of traditional medicines. wiley.comomicsdi.org For instance, in the context of ischemic stroke, the active components of musk, including its pyridine alkaloids, were found to be associated with pathways such as the TNF signaling pathway, estrogen signaling pathway, and neurotrophin signaling pathway. wiley.com Another study focusing on the volatile compounds in musk for anti-stroke mechanisms also identified significant enrichment in pathways like neuroactive ligand-receptor interaction, glutamatergic synapse, and GABAergic synapse. mdpi.com
A study on the transcriptome of the musk gland of the Chinese forest musk deer (Moschus berezovskii) revealed that differentially expressed genes were enriched in pathways including the PPAR signaling pathway, PI3K-Akt signaling pathway, and thyroid hormone synthesis. tandfonline.com These pathways are crucial for metabolism, growth, and hormone regulation, suggesting a complex interplay of genetic and metabolic factors in the production of musk components. tandfonline.com
Table 1: KEGG Pathway Enrichment for Active Compounds of Musk in Ischemic Stroke
| Rank | Pathway Name | p-value | Genes |
|---|---|---|---|
| 1 | Pathways in cancer | 2.10E-26 | 32 |
| 2 | Neuroactive ligand-receptor interaction | 1.10E-14 | 22 |
| 3 | Calcium signaling pathway | 1.30E-13 | 20 |
| 4 | PI3K-Akt signaling pathway | 1.90E-13 | 22 |
| 5 | MAPK signaling pathway | 3.50E-11 | 20 |
| 6 | Ras signaling pathway | 1.20E-10 | 18 |
| 7 | Rap1 signaling pathway | 1.80E-10 | 18 |
| 8 | cGMP-PKG signaling pathway | 1.60E-09 | 15 |
| 9 | cAMP signaling pathway | 2.00E-09 | 17 |
This table is based on data from a network pharmacology study investigating the active compounds and mechanisms of musk for ischemic stroke. The specific contribution of this compound to each pathway is part of the collective effect of the active components.
Gene Ontology (GO) Term Enrichment Analysis
Gene Ontology (GO) analysis provides a structured, controlled vocabulary to describe gene and protein functions in terms of their molecular functions, biological processes, and cellular components. geneontology.orginnatedb.ca This analysis helps to understand the biological significance of a list of genes or proteins. innatedb.ca GO enrichment analysis of the target genes of musk's active compounds has provided insights into their pleiotropic effects. wiley.com
In a study on musk's effect on ischemic stroke, GO analysis of the key targets of its active compounds, including this compound, revealed significant enrichment in several biological processes. wiley.com These processes are primarily related to the regulation of apoptosis, inflammatory response, and gene transcription. wiley.com Specifically, terms such as 'positive regulation of transcription from RNA polymerase II promoter', 'positive regulation of transcription, DNA-templated', and 'cellular response to nitrogen compound' were significantly enriched. wiley.com
From a molecular function perspective, the targets were associated with activities like 'enzyme binding', 'protein binding', and 'ATP binding'. In terms of cellular components, the targets were localized to the 'cytosol', 'membrane', and 'nucleus'. wiley.com Another study on volatile compounds from musk also showed enrichment in GO terms related to pre- and postsynaptic membrane signal reception and nerve transmembrane signal transmission. mdpi.com
Table 2: Gene Ontology (GO) Enrichment for Key Targets of Musk Compounds
| Category | GO Term | Count | p-value |
|---|---|---|---|
| Biological Process | Positive regulation of transcription from RNA polymerase II promoter | 28 | 3.50E-13 |
| Positive regulation of transcription, DNA-templated | 29 | 4.30E-13 | |
| Cellular response to nitrogen compound | 20 | 5.50E-12 | |
| Response to drug | 21 | 1.00E-11 | |
| Positive regulation of gene expression | 28 | 1.40E-11 | |
| Molecular Function | Enzyme binding | 31 | 1.10E-09 |
| Protein binding | 58 | 1.40E-09 | |
| ATP binding | 23 | 2.50E-06 | |
| Protein kinase activity | 15 | 3.40E-06 | |
| Drug binding | 15 | 8.80E-06 | |
| Cellular Component | Cytosol | 33 | 1.20E-09 |
| Membrane | 49 | 2.20E-09 | |
| Nucleus | 42 | 3.10E-09 | |
| Cytoplasm | 48 | 4.00E-09 |
This table is based on data from a network pharmacology study on musk's active compounds. The analysis reflects the combined action of all active components, including this compound.
Role in Multi-Component Synergy within Traditional Chinese Medicine Formulations
Traditional Chinese Medicine (TCM) often utilizes complex formulations of multiple herbs and animal-derived substances to treat diseases. nih.govnih.gov The underlying principle is that the combination of different components can lead to synergistic effects, enhancing therapeutic efficacy and reducing potential side effects. nih.govnih.gov Musk, which contains this compound, is a component in various TCM formulas and is believed to act synergistically with other ingredients. nih.govresearchgate.net
The concept of synergy in TCM is multifaceted. It can manifest as interactions between different compounds during pharmacokinetic processes, leading to improved bioavailability. nih.gov Alternatively, synergy can occur at the pharmacodynamic level, where multiple components target different points in a disease-related pathway or multiple pathways simultaneously. omicsdi.org This multi-component, multi-target approach is a hallmark of TCM. omicsdi.org
Structure-Activity Relationship (SAR) Studies for Pyridine Alkaloids
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. scribd.comslideshare.net For pyridine alkaloids, a diverse class of naturally occurring compounds, SAR studies aim to identify the key structural features responsible for their pharmacological effects. preprints.org
Correlating Structural Features with Observed Biological Responses
General principles derived from SAR studies on various pyridine and related alkaloids indicate that:
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, often involved in hydrogen bonding or other interactions with receptor sites. Its basicity can be modulated by substituents, which in turn affects binding affinity.
Substituents: The type, size, and position of functional groups attached to the pyridine ring are critical. For example, the addition of hydroxyl groups, as seen in this compound, can introduce new hydrogen bonding capabilities and alter the compound's polarity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Stereochemistry: For chiral alkaloids, the stereochemistry is often crucial for biological activity, as biological receptors are typically stereospecific.
While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, the general principles of pyridine alkaloid SAR provide a framework for predicting how structural modifications to this compound might impact its biological profile.
Computational Approaches to SAR, including Molecular Docking
Computational methods, particularly molecular docking, have become indispensable tools in SAR studies. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a target protein, as well as the binding affinity. researchgate.netmdpi.com This information can help to rationalize the observed biological activity and guide the design of new, more potent analogues. preprints.org
The general process of using molecular docking in SAR includes:
Target Identification: Identifying the protein target(s) responsible for the biological effect of the compound. For musk components, targets like SRC, EGFR, and ESR1 have been identified in the context of stroke. mdpi.com
3D Structure Preparation: Obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from databases like the Protein Data Bank (PDB) or through homology modeling.
Docking Simulation: Using software like AutoDock or MOE to simulate the binding process and calculate the binding energy, which is an indicator of binding affinity. mdpi.comnih.gov
Analysis of Interactions: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Muscone |
| Phenol |
| Acetic acid |
| Isovaleric acid |
| Curcumin |
| Baicalin |
| Berberine |
| Rhein |
| Borneolum Syntheticum |
| Androst-4-ene-3,17-dione |
| Testosterone |
| Curcumae Radix |
| Gardeniae Fructus |
| Moschus |
| SRC |
| EGFR |
| ESR1 |
| PTGS2 |
Hypothesized Molecular Mechanisms of Action (In Silico and In Vitro)
Hypothesized Molecular Mechanisms of Action (In Silico and In Vitro)
The molecular mechanisms underlying the biological activities of this compound have been explored primarily through in silico computational studies, with some supportive in vitro findings. These investigations suggest that this compound, a compound found in musk, likely exerts its effects through interactions with multiple molecular targets, influencing various signaling pathways and gene expression profiles. wiley.comsemanticscholar.org
Network pharmacology, a computational approach that analyzes the complex interactions between drug compounds and biological systems, has been a key tool in hypothesizing the mechanisms of action for components of traditional medicines like musk. semanticscholar.orgnih.gov This methodology predicts potential protein targets for a given compound based on structural similarities and known drug-target interactions. wiley.comsemanticscholar.org By integrating data from various bioinformatics databases, network pharmacology constructs a comprehensive "drug-target-disease" network to elucidate the potential therapeutic pathways. nih.govnih.gov
In silico studies, including molecular docking, are instrumental in predicting the binding affinity and interaction modes of ligands with their protein targets. rsc.orgnih.govmdpi.comscientificarchives.com These computational techniques provide insights into the potential molecular basis of a compound's activity before it is validated by more resource-intensive in vitro and in vivo experiments. rsc.orgnih.gov
Receptor Binding and Ligand-Target Interactions
In silico analyses have been pivotal in identifying potential receptor and protein targets for this compound. wiley.comsemanticscholar.org Network pharmacology studies of musk, which contains this compound, have predicted a multitude of potential protein targets. wiley.comsemanticscholar.org These computational predictions are based on algorithms that score the likelihood of a compound binding to a specific target. semanticscholar.org
One such study identified 1081 predicted targets for the 29 active compounds found in musk, including this compound. wiley.comsemanticscholar.org Gene Ontology (GO) enrichment analysis of these targets indicated a significant association with receptor binding. wiley.comsemanticscholar.org Specifically, the molecular function term "receptor binding" (GO:0005102) was significantly enriched among the predicted targets. wiley.comsemanticscholar.org This suggests that a primary mechanism of action for the constituents of musk, including this compound, involves direct interaction with various receptors.
While these in silico findings point towards receptor binding as a key activity, it is important to note that these are predictive models. Further in vitro and in vivo experimental validation is necessary to confirm these ligand-target interactions and to understand their physiological relevance.
Downstream Signaling Cascade Modulation
Based on the predicted protein targets from in silico studies, network pharmacology analyses have implicated this compound and other musk components in the modulation of numerous downstream signaling cascades. wiley.comsemanticscholar.org The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis is a common tool used in these studies to identify the biological pathways most significantly associated with the predicted targets. wiley.comsemanticscholar.org
For the targets of musk compounds, including this compound, KEGG analysis revealed enrichment in several critical signaling pathways. wiley.comsemanticscholar.org These include:
TNF signaling pathway wiley.comsemanticscholar.orgnih.gov
Estrogen signaling pathway wiley.comsemanticscholar.org
Prolactin signaling pathway wiley.comsemanticscholar.org
Neurotrophin signaling pathway wiley.comsemanticscholar.org
T-cell receptor signaling pathway wiley.comsemanticscholar.org
cAMP signaling pathway wiley.comsemanticscholar.orgamegroups.cn
FoxO signaling pathway wiley.comsemanticscholar.org
HIF-1 signaling pathway wiley.comsemanticscholar.org
PI3K-Akt signaling pathway amegroups.cn
MAPK signaling pathway amegroups.cn
IL-17 signaling pathway amegroups.cn
The modulation of these pathways suggests that this compound may play a role in regulating a wide array of cellular processes, including inflammation, immune response, apoptosis, and cell proliferation. wiley.comsemanticscholar.orgnih.gov For instance, the involvement of the TNF and T-cell receptor signaling pathways points to potential immunomodulatory effects. wiley.comsemanticscholar.orgnih.gov The enrichment of neurotrophin and cAMP signaling pathways suggests possible roles in neuronal function and signaling. wiley.comsemanticscholar.orgamegroups.cn
It is crucial to recognize that these are hypothesized pathways derived from computational predictions of the combined components of musk. The specific contribution of this compound to the modulation of each of these cascades requires further focused investigation.
Modulation of Gene Expression and Protein Regulation
The predicted interactions of this compound with various receptors and its influence on downstream signaling pathways are expected to culminate in the modulation of gene expression and protein regulation. wiley.comsemanticscholar.org In silico network pharmacology studies support this hypothesis by linking the compound's predicted targets to the regulation of gene transcription. wiley.comsemanticscholar.org
Gene Ontology analysis of the targets associated with musk components revealed a significant enrichment for processes related to the regulation of gene expression. wiley.com Notably, the term "RNA polymerase II core promoter proximal region sequence-specific DNA binding" (GO:0000978) was identified as a significant molecular function. wiley.comsemanticscholar.org This suggests that some of the target proteins may be transcription factors that directly bind to DNA and control the transcription of specific genes. nih.gov
Furthermore, the predicted modulation of signaling pathways like the MAPK and PI3K-Akt pathways is well-known to lead to the activation or inhibition of transcription factors, thereby altering gene expression profiles. amegroups.cn These changes in gene expression can, in turn, affect the levels and activities of various proteins involved in a wide range of cellular functions. nih.gov10xgenomics.com
Role in Natural Product Authentication and Chemotaxonomy
Hydroxymuscopyridine B as a Chemical Marker for Natural Musk Identification
This compound is a naturally occurring pyridine (B92270) alkaloid identified as a constituent of the secretion from the musk gland of male musk deer. nih.govsemanticscholar.org Its presence is a key indicator of authentic, natural musk. Natural musk is a complex mixture of compounds, including macrocyclic ketones, other pyridine alkaloids, steroids, peptides, proteins, and fatty acids. nih.govphcogj.com In contrast, artificial or synthetic musk, while mimicking the fragrance of natural musk, lacks the complex array of compounds found in the natural product, including the pyridine alkaloids like this compound. dntb.gov.ua
Methodologies for Authenticity Verification of Musk Sources
The verification of musk authenticity, including the detection of this compound, relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method employed for this purpose. nih.govplos.orgresearchgate.net This technique allows for the separation, identification, and quantification of the various volatile and semi-volatile compounds present in a musk sample.
A typical workflow for the authenticity verification of musk involves the following steps:
Sample Preparation: A sample of the musk is dissolved in a suitable solvent, such as dichloromethane, to extract the organic compounds. nih.govplos.org
GC-MS Analysis: The extract is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.govresearchgate.net
Compound Identification: By comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known reference standards, including this compound, the chemical composition of the musk sample can be determined. nih.govresearchgate.net
Researchers have developed both non-targeted and targeted GC-MS metabolomics strategies for the comprehensive analysis of musk. nih.gov Non-targeted analysis provides a broad overview of all detectable compounds, which can reveal significant differences between natural and artificial musk. nih.gov Targeted analysis, on the other hand, focuses on specific, known markers like this compound for definitive identification and quantification. nih.gov
The following table provides an overview of the analytical approach for musk authentication:
| Analytical Step | Description | Key Parameters | Purpose |
| Extraction | Dissolving the musk sample in an organic solvent. | Solvent: Dichloromethane | To isolate the chemical constituents for analysis. |
| Separation | Gas Chromatography (GC) separates the extracted compounds. | Column Type, Temperature Program | To separate individual compounds from the complex mixture. |
| Detection & Identification | Mass Spectrometry (MS) detects and provides a mass spectrum for each compound. | Ionization Method, Mass Range | To identify compounds based on their unique mass spectral fingerprint. |
| Data Analysis | Comparison of sample data with reference libraries and standards. | Retention Time, Mass Spectra | To confirm the presence of key markers like this compound. |
Chemotaxonomic Implications in Musk-Producing Species and Related Organisms
Chemotaxonomy utilizes the chemical constituents of organisms to understand their evolutionary and taxonomic relationships. The presence and relative abundance of specific compounds, such as alkaloids, can serve as markers to differentiate between species. While the family of pyridine alkaloids, to which this compound belongs, is a known marker for natural musk, detailed chemotaxonomic studies linking specific pyridine alkaloids to different Moschus species are an emerging area of research. dntb.gov.uarushim.ru
The genus Moschus includes several species, such as the Forest musk deer (Moschus berezovskii) and the Siberian musk deer (Moschus moschiferus). plos.orgresearchgate.net Studies have shown that the chemical composition of musk can vary even within the same species depending on factors like the individual's health and condition, leading to different types of musk such as normal, white, and black musk, each with a distinct chemical profile. plos.orgresearchgate.net For instance, the concentrations of steroid hormones and amino acids have been found to differ significantly between these musk types in the Forest musk deer. plos.org
While comprehensive comparative analyses of this compound across all Moschus species are not extensively documented in the available literature, the principle of chemotaxonomy suggests that variations in the concentration of this and other alkaloids could exist. Such variations could potentially be used to:
Differentiate between various species of musk deer.
Identify the geographical origin of a musk sample.
Provide insights into the phylogenetic relationships within the genus Moschus.
The study of alkaloids for taxonomic purposes is well-established for many plant families, and its application to animal-derived products like musk holds significant potential. rushim.runih.gov Further research focusing on the comparative analysis of the alkaloidal profiles, including that of this compound, across the different Moschus species is needed to fully realize its chemotaxonomic significance.
Future Research Directions and Unaddressed Questions
Advanced Synthetic Route Development for Scalable Production
The scarcity and ethical concerns associated with sourcing natural musk necessitate the development of efficient and scalable synthetic routes for its constituents, including Hydroxymuscopyridine B. While total syntheses for the parent compound, muscopyridine (B1213017), have been reported, dedicated strategies for the synthesis of this compound are not well-documented. isc.acperfumerflavorist.comrsc.orgacs.orgsynarchive.com The development of advanced synthetic methodologies is paramount for producing sufficient quantities of the pure compound for extensive biological testing and potential therapeutic development.
Future synthetic efforts should focus on creating flexible and efficient pathways that allow for the production of not only this compound but also its derivatives. This would enable structure-activity relationship (SAR) studies to optimize its biological effects. Strategies could include the de novo synthesis of highly substituted pyridine (B92270) scaffolds and the application of modern catalytic methods to improve yield and stereoselectivity. acs.orgnih.govchemrxiv.orgorganic-chemistry.org The ultimate goal is to establish a robust and economically viable synthetic route that can be scaled up for industrial production, thereby ensuring a sustainable supply of this compound independent of its natural source.
In-Depth Biosynthetic Pathway Characterization and Enzymatic Analysis
The biogenesis of muscopyridine alkaloids in the musk deer remains largely uncharacterized. While multi-omics studies on musk deer glands have provided insights into the general metabolic processes, such as lipid and steroid metabolism, the specific enzymatic machinery responsible for the formation of the pyridine ring and its subsequent hydroxylation to yield this compound is unknown. frontiersin.orgdntb.gov.ua Elucidating this biosynthetic pathway is a fundamental scientific question and could pave the way for biotechnological production.
Future research should aim to identify and characterize the genes and enzymes involved in the biosynthesis of this compound. scribd.comclockss.orgnumberanalytics.comnih.govnih.govnih.govharvard.eduplos.orgplos.org This can be achieved through a combination of transcriptomics, proteomics, and metabolomics of the musk gland tissue, coupled with functional genomic approaches to validate candidate genes. The identification of the responsible enzymes, likely including cytochrome P450 monooxygenases for the hydroxylation step, would not only illuminate a novel biosynthetic pathway in mammals but could also enable the development of biocatalytic or synthetic biology platforms for its production. helmholtz-hips.deasm.org
Elucidation of Precise Molecular Mechanisms at the Sub-Cellular Level
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. Currently, there is a lack of information regarding its specific molecular targets and its interactions at the sub-cellular level.
Future investigations should employ techniques such as molecular docking and sub-cellular localization studies to identify the direct binding partners and sites of action of this compound. nsbmb.org.ngmdpi.commdpi.complos.orgjppres.comresearchgate.netbiorxiv.orgtjnpr.orgopenbiotechnologyjournal.com Molecular docking simulations can predict the binding affinity of the compound to various protein targets, guiding experimental validation. Furthermore, fluorescence microscopy and cell fractionation techniques can be used to determine its localization within different cellular compartments, providing clues about its function. These studies will be instrumental in moving beyond the broad pathway-level predictions of network pharmacology to a detailed, mechanistic understanding of how this compound functions within a biological system.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles
Future research should focus on generating and integrating genomic, transcriptomic, proteomic, and metabolomic data from systems treated with pure this compound. This will allow for the construction of comprehensive network models that can reveal how the compound influences cellular pathways and processes at a systems level. Such an approach will not only provide a holistic view of its biological functions but also help in identifying potential biomarkers for its activity and in predicting potential off-target effects. This systems-level understanding is essential for the rational design of future preclinical and clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
